molecular formula C20H25N3O2 B269202 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide

4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide

Cat. No. B269202
M. Wt: 339.4 g/mol
InChI Key: LWBVZXQFPVZQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Anilinocarbonyl)amino]-N,N-dipropylbenzamide, also known as Compound 10, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins, including those that are important for cancer cell growth and survival. By inhibiting Hsp90, 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, it has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for research on 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 and to identify any potential side effects or toxicity in humans. Finally, there is potential for the development of analogs or derivatives of 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 that may have improved efficacy or solubility.

Synthesis Methods

4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzoic acid with propyl amine to form 4-propylbenzoic acid. This is followed by the reaction of 4-propylbenzoic acid with thionyl chloride to form 4-propylbenzoyl chloride. The final step involves the reaction of 4-propylbenzoyl chloride with aniline to form 4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10.

Scientific Research Applications

4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide 10 has been the subject of numerous scientific studies due to its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

4-[(anilinocarbonyl)amino]-N,N-dipropylbenzamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(phenylcarbamoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C20H25N3O2/c1-3-14-23(15-4-2)19(24)16-10-12-18(13-11-16)22-20(25)21-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3,(H2,21,22,25)

InChI Key

LWBVZXQFPVZQMF-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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